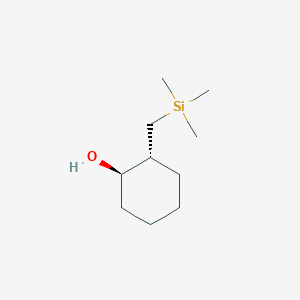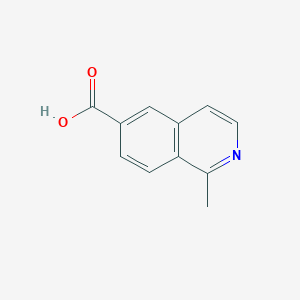![molecular formula C7H8ClN3O B11906939 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methanol group. One common method involves the use of a Pd-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can act on GABA A receptors, influencing neurotransmission.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These include compounds like 3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one.
Imidazole-containing compounds: Such as clemizole and etonitazene, which share similar structural features and biological activities.
Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H |
InChI Key |
QBSADUTZOGRHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)






![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)

![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

